![molecular formula C13H18N4O4S B2629823 2-((3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid CAS No. 331235-38-2](/img/structure/B2629823.png)
2-((3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid
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Description
2-((3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid is a useful research compound. Its molecular formula is C13H18N4O4S and its molecular weight is 326.37. The purity is usually 95%.
BenchChem offers high-quality 2-((3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- 2-((3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid exhibits antiviral properties. Researchers have explored its potential as an inhibitor of viral replication, particularly against RNA viruses. Investigations into its mechanism of action and efficacy against specific viruses (such as influenza, HIV, or hepatitis) are ongoing .
- The compound’s sulfanyl group contributes to its anti-inflammatory activity. It may modulate immune responses by inhibiting pro-inflammatory cytokines or enzymes. Researchers are studying its potential in treating inflammatory diseases, such as rheumatoid arthritis, Crohn’s disease, or asthma .
- 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetic acid has attracted interest as a potential anticancer agent. Its ability to interfere with nucleic acid metabolism and inhibit cell proliferation makes it a candidate for targeted cancer therapies. Studies explore its effects on various cancer cell lines and animal models .
- The compound’s purine scaffold suggests possible neuroprotective effects. Researchers investigate its ability to enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative conditions like Alzheimer’s or Parkinson’s disease. Preclinical studies provide promising results .
- 2-((3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid may impact metabolic pathways. It could regulate glucose metabolism, lipid homeostasis, or mitochondrial function. Scientists explore its potential in managing diabetes, obesity, or metabolic syndrome .
- Researchers use this compound as a scaffold for designing novel molecules. By modifying its structure, they create analogs with improved properties (e.g., enhanced solubility, better bioavailability, or specific target interactions). These derivatives may serve as lead compounds for drug development .
Antiviral Activity
Anti-Inflammatory Effects
Cancer Therapy
Neuroprotection
Metabolic Disorders
Chemical Biology and Drug Design
properties
IUPAC Name |
2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4S/c1-3-4-5-6-17-9-10(14-13(17)22-7-8(18)19)16(2)12(21)15-11(9)20/h3-7H2,1-2H3,(H,18,19)(H,15,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAGTKRSBXVYIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCC(=O)O)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid |
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